4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Description

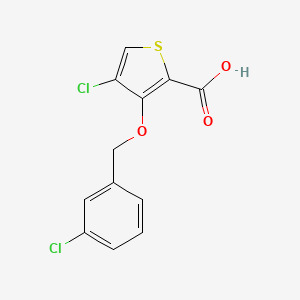

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS: 1707609-75-3) is a thiophene-based carboxylic acid derivative featuring a chlorine atom at position 4 of the thiophene ring and a 3-chlorobenzyloxy substituent at position 3. Its molecular formula is C₁₂H₈Cl₂O₃S, with a molecular weight of 303.16 g/mol .

Properties

Molecular Formula |

C12H8Cl2O3S |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

4-chloro-3-[(3-chlorophenyl)methoxy]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H8Cl2O3S/c13-8-3-1-2-7(4-8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16) |

InChI Key |

VNGZTJFGIBKLQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(SC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chlorobenzyl alcohol with 4-chlorothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves several key steps. Common oxidizing agents like hydrogen peroxide and m-chloroperoxybenzoic acid can be used for oxidation. Reduction can be achieved with lithium aluminum hydride or sodium borohydride. Nucleophiles such as amines or thiols are typically required for substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate. The compound has a molecular weight of 303.2 g/mol and the molecular formula .

Scientific Research Applications

Research indicates that this compound has potential biological activities, especially in antimicrobial and anticancer areas. The compound's unique structure enables it to interact with specific molecular targets, modulating enzymatic activity and influencing various biological pathways, suggesting its potential utility in drug development and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. Its dual chlorine substitutions combined with the benzyl ether functionality enhance its reactivity and potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic Acid

The positional isomer 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS: 1779123-53-3) differs only in the substitution position of the chlorine atom on the benzyl group (para vs. meta). Key comparisons include:

- Steric Considerations : The meta-substitution may create steric hindrance around the thiophene ring, affecting binding interactions in biological systems.

Heterocyclic Analogs: Thiazole Derivatives

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7) shares a carboxylic acid group and a chlorinated aromatic substituent but differs in the heterocyclic core (thiazole vs. thiophene). Key distinctions:

Substituent Variations: 4-(3-Chlorobenzyl)thiophene-3-carboxylic Acid

Differences include:

Sulfonamide vs. Benzyloxy Substituents

Compounds like 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid (CAS: Not provided) replace the benzyloxy group with a sulfonamide moiety. Key contrasts:

- Hydrogen-Bonding Capacity: Sulfonamide groups can act as both hydrogen bond donors and acceptors, enhancing interactions with biological targets compared to the ether-linked benzyloxy group.

- Synthetic Complexity : Sulfonamide introduction often requires additional steps, such as coupling sulfonyl chlorides with amines, which may lower overall yields .

Research Findings and Implications

Physicochemical Properties

- Acidity : The electron-withdrawing chlorine and benzyloxy groups likely increase the carboxylic acid’s acidity compared to unsubstituted thiophene-2-carboxylic acid.

- Solubility : Chlorine substituents may reduce aqueous solubility but enhance lipid permeability, a critical factor in drug design .

Biological Activity

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by two chlorine atoms and a carboxylic acid group, enhances its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is represented as follows:

This structure includes a thiophene ring, which contributes to its reactivity and biological interactions. The presence of the chlorobenzyl ether functionality increases its versatility in various chemical reactions and biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against several Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, although specific molecular targets remain to be fully elucidated .

Table 1: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | < 32 µg/mL |

| Vancomycin-intermediate S. aureus | < 64 µg/mL |

| Klebsiella pneumoniae | > 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against lung cancer cell lines such as A549. The compound demonstrated significant cytotoxicity at concentrations around 100 µM, with a reduction in cell viability observed in treated cells compared to control groups .

Table 2: Cytotoxicity Data Against A549 Cells

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 72 |

| 100 | 64 |

The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways or inhibition of specific cancer-related enzymes, though further investigation is required to clarify these pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells.

- Receptor Modulation : It might modulate receptor activity that influences cellular proliferation and apoptosis.

Case Studies

Recent studies have highlighted the promising applications of this compound in drug development:

- Anticancer Screening : A study involving various thiophene derivatives showed that modifications to the thiophene ring significantly influenced anticancer activity, suggesting that structural optimization could enhance efficacy against specific cancer types .

- Antimicrobial Resistance : Another research effort focused on the compound's effectiveness against multidrug-resistant pathogens, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for preparing 4-chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid, and what methodological considerations are critical?

The synthesis of thiophene derivatives often employs functionalization of the thiophene core. A common strategy involves:

- Schmidt Reaction : Reacting primary amines with carboxylic acid derivatives in the presence of a base and solvent (e.g., dichloromethane) to form amides or esters .

- Acylation/Chlorination : Introducing chloro and benzyloxy groups via nucleophilic substitution. For example, 3-chlorobenzyl bromide could be used to introduce the benzyloxy moiety under basic conditions.

- Purification : Reverse-phase HPLC (methanol-water gradients) or recrystallization (e.g., from methanol) ensures high purity .

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical methods:

- 1H/13C NMR : Peaks for the thiophene ring (δ 6.5–7.5 ppm), chlorobenzyl group (δ 4.5–5.5 ppm for -OCH2-), and carboxylic acid (δ ~12 ppm).

- IR Spectroscopy : Absorbances for C=O (1700–1750 cm⁻¹), C-O (1200–1250 cm⁻¹), and C-Cl (550–750 cm⁻¹) bonds .

- Mass Spectrometry : HRMS or LC-MS to verify molecular weight (e.g., [M+H]+ at m/z 356.98 for C12H8Cl2O3S) .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Key optimizations include:

- Catalyst Selection : Palladium or copper catalysts enhance coupling reactions for benzyloxy group introduction .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

- Temperature Control : Reflux conditions (e.g., 40–60°C in DCM) balance reaction rate and side-product formation .

- Stoichiometry : Using 1.2 equivalents of 3-chlorobenzyl bromide ensures complete substitution .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results may arise from:

- Purity Variability : Impurities >3% can skew bioassays. Validate purity via HPLC (>98%) .

- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines require standardized protocols .

- Structural Analogues : Compare activity with related compounds (e.g., methyl ester derivatives) to identify pharmacophore contributions .

Basic: What safety precautions are recommended when handling this compound?

While specific safety data for the compound is limited, analogous thiophene-carboxylic acids require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from chlorinated byproducts .

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced: How can computational modeling predict the compound’s reactivity or biological targets?

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Docking Studies : Model interactions with bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina .

- QSAR : Correlate substituent effects (e.g., chloro vs. methyl groups) with antibacterial IC50 values .

Basic: What analytical techniques quantify the compound in complex mixtures?

- HPLC-DAD : C18 columns with UV detection at 254 nm (thiophene absorbance) .

- Titration : Acid-base titration for carboxylic acid quantification (accuracy ±2%) .

Advanced: How do substituents influence the compound’s electronic properties and stability?

- Electron-Withdrawing Groups (Cl) : Increase acidity of the carboxylic acid (pKa ~2.5) and stabilize the thiophene ring via resonance .

- Benzyloxy Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability in biological assays .

- Degradation Pathways : Hydrolysis of the ester linkage (if present) under acidic/basic conditions requires stability studies in buffers (pH 1–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.